4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide
Description
4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin-7-one core substituted with a 3,4-dimethylphenyl group at position 3 and an acetylaminobenzamide moiety at position 6. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and organic synthesis. Its synthesis likely involves multi-step pathways, including cyclocondensation of nitrile intermediates with pyrazole derivatives, as inferred from analogous reactions in the literature .
Properties
IUPAC Name |
4-[[2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O3/c1-12-3-8-16(9-13(12)2)28-20-18(25-26-28)21(31)27(11-23-20)10-17(29)24-15-6-4-14(5-7-15)19(22)30/h3-9,11H,10H2,1-2H3,(H2,22,30)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDXUYWSQQLONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)N)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 298.306 g/mol. Its structure includes a triazolopyrimidine core and a dimethylphenyl substituent, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the triazolopyrimidine class exhibit diverse pharmacological activities, including:
- Anticancer Properties : Similar compounds have been shown to inhibit heat shock proteins (Hsp90), which play critical roles in cancer cell proliferation and survival. For instance, inhibitors derived from this class demonstrated nanomolar antiproliferative activity across various cancer cell lines .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against both bacterial and fungal strains. For example, derivatives of related compounds have shown significant antifungal activity against Aspergillus fumigatus, outperforming standard treatments like Clotrimazole .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in critical biochemical pathways.
- Cell Proliferation Modulation : Similar triazolopyrimidine derivatives have been shown to influence pathways related to cell growth and apoptosis, suggesting that this compound may share these properties.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Table 1: Summary of Biological Activities
Detailed Findings:
- Anticancer Activity : In a study involving various cancer cell lines, analogues of triazolopyrimidine derivatives exhibited strong binding affinity to Hsp90. This interaction resulted in significant antiproliferative effects, with IC50 values in the low nanomolar range for certain derivatives .
- Antimicrobial Studies : A comprehensive evaluation of synthesized compounds showed that several exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, one compound demonstrated superior antifungal efficacy compared to established drugs .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Frameworks
The triazolo[4,5-d]pyrimidinone core distinguishes this compound from structurally related spiro-aza derivatives (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione), which incorporate benzothiazole and spirocyclic systems . While both classes exhibit fused heterocyclic systems, the triazolo-pyrimidine scaffold in the target compound may enhance π-π stacking interactions in biological systems compared to the spiro-oxa-aza frameworks.
Substituent Profiles
- 3,4-Dimethylphenyl Group : This substituent introduces steric bulk and lipophilicity, contrasting with the benzothiazole or hydroxylphenyl groups in compounds. Such differences influence solubility and receptor-binding affinities.
Pharmacological and Analytical Profiles
Analytical Characterization
- Spectroscopic Methods : Similar to compounds, the target compound would likely be characterized via IR (amide C=O stretch ~1650 cm⁻¹) and UV-Vis (aromatic π→π* transitions ~270 nm) .
- Elemental Analysis : Expected %C, %H, and %N values would align with its molecular formula (C₂₄H₂₂N₆O₃), differing from nitrogen-rich spiro-aza derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
